(24R)-5-Ergosten-3|A-ol
Description
(24R)-5-Ergosten-3β-ol, also known as Campesterol, is a plant-derived sterol with the molecular formula C₂₈H₄₈O and a molecular weight of 400.7 g/mol . Structurally, it features a 24R stereochemistry and a double bond at the C5 position (ergost-5-en-3β-ol). It is also a precursor for deuterated derivatives like Campesterol-d7, which are used in drug development studies to investigate pharmacokinetic profiles .
Properties
IUPAC Name |
(8R,9S,10S,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h13,18-21,23-26,29H,7-12,14-17H2,1-6H3/t19-,20-,21?,23+,24-,25+,26+,27+,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTCHGRDJMOIJZ-XHTKMIFXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CC=C(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=C(C4)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Saponification and Solvent Extraction
The CN1765916A patent details a yeast-based extraction process involving:
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Saponification : A mixture of dried yeast powder, alkali (NaOH or Ca(OH)₂), and sodium chloride (NaCl) in a 1:0.4–0.7:0.1–0.3 ratio is heated at 100–105°C for 12 hours.
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Toluene Extraction : Saponified material is extracted with toluene (1:1.2–1.5 v/v) at 60–80°C, followed by water washing to remove polar impurities.
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Crystallization : Concentrated toluene extract is dissolved in ethanol, yielding ergosterol crude product (purity >85%).
Table 1: Ergosterol Extraction Conditions and Yields
This method avoids toxic solvents, making it suitable for industrial applications.
Chemical Modification of Ergosterol to (24R)-5-Ergosten-3α-Ol
Selective Hydrogenation of the 7,22-Diene System
Ergosterol’s 5,7,22,24(28)-tetraene system requires selective hydrogenation to retain the 5-ene while saturating the 7- and 22-positions.
Table 2: Hydrogenation Conditions for Ergosterol Derivatives
| Reagent System | Temperature | Time | Selectivity (5-ene retention) | Yield |
|---|---|---|---|---|
| Pd/C (5 wt%) in EtOH | 25°C | 6 h | >95% | 78% |
| Wilkinson’s Catalyst | 40°C | 12 h | 88% | 65% |
Oxidation-Reduction Sequences
The CN114106078A patent describes a methanesulfonylation-oxidation route to functionalize ergosterol’s 3β-hydroxy group:
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Methanesulfonylation : Ergosterol reacts with methanesulfonyl chloride (MsCl) in butanone using triethylamine as a base, yielding 3β-mesylergosta-5,7,22-trienol.
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Hydrolysis : Potassium bicarbonate (KHCO₃) in aqueous butanone removes the mesyl group, forming 3α-hydroxyergosta-5,7,22-trienol.
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Oxidation : Osmium tetroxide (OsO₄) and tert-butyl hydroperoxide (TBHP) oxidize the 7,22-dienes to diols, followed by selective reduction to saturate the 7,22-positions.
Stereochemical Control at C24
The (24R) configuration is inherently preserved in ergosterol-derived syntheses due to:
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Natural Source Fidelity : Ergosterol from yeast retains the (24R) configuration, eliminating the need for asymmetric synthesis.
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Mild Reaction Conditions : Low-temperature hydrogenation and non-acidic media prevent epimerization.
Purification and Characterization
Crystallization and Filtration
Table 3: Purity Assessment of Final Product
| Method | Purity (%) | Detection Limit |
|---|---|---|
| HPLC-UV (254 nm) | 98.5 | 0.1% |
| GC-MS | 97.8 | 0.05% |
Environmental and Industrial Considerations
Scientific Research Applications
Chemical Applications
Precursor in Sterol Synthesis
- (24R)-5-Ergosten-3β-ol serves as a crucial precursor in the synthesis of various sterol derivatives. Its unique structural properties allow for modifications that lead to biologically active compounds.
Synthesis Methods
- The compound can be synthesized through:
- Extraction from natural sources like fungi and plants using solvents such as ethanol or methanol.
- Chemical synthesis , involving hydroxylation and isomerization reactions.
Biological Applications
Role in Fungal Biology
- As an integral component of fungal cell membranes, (24R)-5-Ergosten-3β-ol is essential for maintaining membrane integrity and functionality. It influences membrane fluidity and permeability, which are critical for cellular processes.
Anticancer Research
- Studies have shown that (24R)-5-Ergosten-3β-ol exhibits selective cytotoxicity towards cancer cells. For instance, in vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines while sparing normal cells .
| Study Type | Findings |
|---|---|
| Cell Viability Assays | Significant reduction in viability of cancer cells |
| Apoptosis Induction | Increased reactive oxygen species (ROS) production leading to apoptosis |
Medical Applications
Vitamin D2 Synthesis
- (24R)-5-Ergosten-3β-ol is a precursor for vitamin D2 synthesis, which is vital for calcium homeostasis and bone health. Its conversion to vitamin D2 occurs upon exposure to ultraviolet light, making it essential in nutritional biochemistry.
Therapeutic Potential
- The compound has been investigated for its potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Ergosterol derivatives have shown promise in inhibiting human neutrophil elastase, an enzyme linked to inflammation .
Industrial Applications
Nutraceuticals and Supplements
- The compound is utilized in the production of vitamin D2 supplements and fortified foods. Its role as a natural source of vitamin D2 makes it valuable in dietary formulations aimed at improving bone health.
Case Studies
- Anticancer Activity : A study demonstrated that treatment with (24R)-5-Ergosten-3β-ol significantly reduced tumor growth in animal models of breast cancer by inducing apoptosis through mitochondrial pathways .
- Fungal Membrane Integrity : Research showed that perturbations in ergosterol distribution led to compromised membrane integrity in Cryptococcus neoformans, highlighting the importance of (24R)-5-Ergosten-3β-ol in fungal pathogenesis .
Mechanism of Action
The mechanism of action of (24R)-5-Ergosten-3|A-ol involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. In fungi, it is a key component of the cell membrane, affecting the function of membrane-bound enzymes and transport proteins. When converted to vitamin D2, it plays a crucial role in calcium absorption and bone metabolism.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The ergostane skeleton is highly versatile, with structural variations in double bond positions, hydroxyl/epoxy groups, and stereochemistry driving functional diversity. Below is a comparative analysis of key analogues:
| Compound Name | Structural Features | Key Differences from (24R)-5-Ergosten-3β-ol |
|---|---|---|
| (22E,24R)-Ergosta-4,6,8(14),22-tetraen-3-one | Conjugated double bonds at C4, C6, C8(14), and C22; ketone at C3 | Lacks C5 double bond; oxidized C3 ketone instead of hydroxyl |
| (22E,24R)-Ergosta-7,22-dien-3β,5α,6β-triol | Double bonds at C7 and C22; hydroxyls at C3β, C5α, and C6β | Additional hydroxyls at C5α and C6β; different double bond positions |
| (24R)-Ergosta-5,22-dien-3β-ol | Double bonds at C5 and C22; hydroxyl at C3β | Extra double bond at C22 |
| Ergosterol Peroxide | Endoperoxide bridge between C5 and C8; double bonds at C7 and C22 | Oxidized peroxide moiety; distinct double bond system |
| (24S)-Ergost-7-en-3β-ol | Double bond at C7; 24S stereochemistry | 24S configuration instead of 24R; double bond at C7 |
Spectral and Physicochemical Comparisons
(24R)-5-Ergosten-3β-ol:
(24R)-Ergosta-5,22-dien-3β-ol:
Ergosterol Peroxide:
Key Research Findings
Anticancer Mechanisms:
- (24R)-5-Ergosten-3β-ol and its derivatives induce apoptosis in K562 and MCF-7 cells via mitochondrial pathways .
- Ergosterol peroxide enhances TRAIL-induced apoptosis in lung cancer cells by upregulating DR5 receptors .
Metabolic Modulation:
Structural-Activity Relationships (SAR):
Biological Activity
(24R)-5-Ergosten-3β-ol, commonly known as campesterol, is a plant sterol with significant biological activity. This compound has garnered attention for its potential health benefits, particularly in cholesterol management and cancer prevention. This article explores the biological activity of campesterol, focusing on its mechanisms, effects on health, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (24R)-5-Ergosten-3β-ol
- Molecular Formula : C28H48O
- Molecular Weight : 400.6801 g/mol
- CAS Registry Number : 474-62-4
Campesterol is structurally similar to cholesterol, differing only by a methyl group at the 24th carbon position. This structural similarity allows it to interact with biological systems in ways that can influence lipid metabolism and cellular processes.
Campesterol exhibits several mechanisms that contribute to its biological activity:
- Cholesterol-Lowering Effects :
- Anticancer Properties :
- Anti-inflammatory Effects :
In Vitro Studies
In vitro studies have demonstrated the efficacy of campesterol in cancer cell lines:
- Cell Viability Assays : Campesterol significantly reduced viability in several cancer cell lines while sparing normal cells, indicating selective toxicity towards cancerous tissues .
- Apoptosis Induction : Mechanistic studies revealed that campesterol induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and activation of caspases .
In Vivo Studies
Animal studies have further elucidated the biological activity of campesterol:
- Cholesterol Management : In rodent models, dietary supplementation with campesterol resulted in a significant reduction in serum cholesterol levels, demonstrating its effectiveness as a dietary intervention for hypercholesterolemia .
- Tumor Growth Inhibition : In murine models of cancer, campesterol administration led to reduced tumor growth rates and improved survival outcomes compared to control groups .
Case Studies
- Case Study on Cholesterol Management :
- Case Study on Cancer Prevention :
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 400.6801 g/mol |
| CAS Number | 474-62-4 |
| Cholesterol Reduction (%) | Up to 15% |
| Tumor Growth Inhibition (in vivo) | Significant reduction observed |
| Study Type | Findings |
|---|---|
| In Vitro | Induces apoptosis in cancer cells |
| In Vivo | Reduces serum cholesterol levels |
Chemical Reactions Analysis
Oxidation Reactions
Campesterol undergoes selective oxidation at the 3β-hydroxyl group. In the presence of Jones reagent (CrO₃/H₂SO₄), it is oxidized to campestan-3-one (3-ketone derivative) . This reaction is critical for analytical derivatization in gas chromatography-mass spectrometry (GC-MS) studies .
| Reaction | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 3β-OH → 3-ketone | CrO₃/H₂SO₄ (Jones reagent) | Campestan-3-one | |
| Epoxidation of Δ⁵ bond | mCPBA (meta-chloroperoxybenzoic acid) | 5,6-Epoxide derivative |
Hydrogenation
Catalytic hydrogenation (H₂/Pd-C) reduces the Δ⁵ double bond, yielding campestanol (5α-saturated analog). This reaction is stereospecific, preserving the 24R configuration .
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Campesterol (Δ⁵) | H₂ (1 atm), Pd-C, ethanol | Campestanol (5α-H) |
Bromination
Bromination of campesterol’s 3-ketone derivative occurs at the 2α position, contrasting with coprostane-type steroids that brominate at 4β .
| Substrate | Reagent | Product | Reference |
|---|---|---|---|
| Campestan-3-one | Br₂ in CCl₄ | 2α-Bromocampestan-3-one |
Derivatization for Analytical Chemistry
Campesterol is acetylated for GC analysis to improve volatility. Acetic anhydride/pyridine converts the 3β-OH to a trimethylsilyl (TMS) ether or acetate .
| Derivatization Method | Retention Index (OV-1) | Column Conditions | Reference |
|---|---|---|---|
| TMS ether | 3165 | OV-1, 265°C, He carrier | |
| Acetylation | 3131 | HP-5 MS, 300°C final temp |
Stereochemical Transformations
The 24R-methyl group influences reactivity in side-chain modifications. For example, ozonolysis of the 24(28)-methylene group in related ergosta-dienols yields aldehydes, but analogous reactions for campesterol remain unexplored in available literature .
Biochemical Modifications
In yeast (Saccharomyces cerevisiae), campesterol is a precursor in ergosterol biosynthesis. Enzymatic dehydrogenation introduces a Δ²² bond, forming 22-dihydrobrassicasterol , though this pathway is species-specific .
Key Research Findings
-
Gas Chromatography : Campesterol derivatives show distinct retention indices (RIs) on non-polar columns (e.g., RI = 3165 on OV-1) .
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Stereochemical Stability : The 24R configuration remains intact during hydrogenation, as confirmed by X-ray crystallography of campestanol .
-
Comparative Reactivity : Campesterol’s 3β-OH is less reactive than cholesterol’s due to steric hindrance from the 24R-methyl group .
Data Limitations
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing (24R)-5-Ergosten-3β-ol in laboratory settings?
- Methodological Answer : Synthesis typically follows sterol biosynthesis pathways, utilizing enzymatic or chemical methods. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) for structural confirmation. Cross-validation against reference data from NIST Chemistry WebBook is critical to ensure accuracy . Experimental protocols must detail reaction conditions, purification steps, and purity assessments (e.g., HPLC) as per guidelines in Beilstein Journal of Organic Chemistry .
Q. What key thermodynamic properties of (24R)-5-Ergosten-3β-ol are essential for experimental design, and how can researchers validate these parameters?
- Methodological Answer : Critical properties include logP (octanol-water partition coefficient), melting/boiling points, and vapor pressure. Use computational tools (e.g., Joback/Crippen methods) to estimate values like ΔfH°gas (standard enthalpy of formation) and logPoct/wat . Validate experimentally via differential scanning calorimetry (DSC) for thermal properties and shake-flask methods for logP. Cross-reference with NIST’s Standard Reference Database for reliability .
Q. How should researchers validate conflicting data from secondary sources (e.g., logP values) for this compound?
- Methodological Answer :
Cross-check primary literature (e.g., peer-reviewed journals) for experimental conditions.
Compare computational results (Joback vs. Crippen) to identify methodological biases .
Replicate key measurements using standardized protocols (e.g., IUPAC guidelines) .
Use statistical tools (e.g., ANOVA) to assess variability between datasets .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental fate of (24R)-5-Ergosten-3β-ol in aquatic systems?
- Methodological Answer :
- Experimental Design : Use a randomized block design with split plots to test variables like pH, temperature, and microbial activity .
- Key Parameters : Measure solubility, degradation half-life (via HPLC/MS), and bioaccumulation potential (using logKow).
- Controls : Include abiotic controls (e.g., sterile water) and reference compounds for comparative analysis.
- Data Interpretation : Apply kinetic models (e.g., first-order decay) to extrapolate long-term environmental impacts .
Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔfH°gas discrepancies)?
- Methodological Answer :
Source Evaluation : Prioritize peer-reviewed studies over computational estimates. For example, NIST data often supersedes theoretical calculations .
Method Triangulation : Combine gas-phase calorimetry, combustion analysis, and quantum mechanical calculations .
Error Analysis : Calculate uncertainty margins using Monte Carlo simulations to assess data reliability .
Q. How can researchers ensure statistical robustness when analyzing dose-response relationships of (24R)-5-Ergosten-3β-ol in biological systems?
- Methodological Answer :
- Replication : Use ≥4 replicates per treatment to account for biological variability .
- Normalization : Express data relative to internal standards (e.g., housekeeping genes in cell studies).
- Advanced Tools : Apply mixed-effects models to handle nested variables (e.g., cell batches, time points) .
Q. What methodologies are recommended for long-term stability studies of (24R)-5-Ergosten-3β-ol under varying storage conditions?
- Methodological Answer :
- Accelerated Aging : Use elevated temperatures (40–60°C) and humidity chambers to simulate degradation pathways .
- Analytical Techniques : Monitor oxidative degradation via FTIR (carbonyl group formation) and LC-MS for byproduct identification.
- Data Reporting : Include Arrhenius plots to predict shelf-life under standard conditions .
Tables for Critical Data Comparison
| Property | Joback Method | Crippen Method | NIST Experimental |
|---|---|---|---|
| ΔfH°gas (kJ/mol) | -342.1 ± 5.2 | -335.7 ± 6.8 | -338.9 ± 3.1 |
| logPoct/wat | 6.84 | 7.12 | 6.95 ± 0.2 |
| Melting Point (°C) | 148–152 | 145–150 | 150.3 ± 0.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
